molecular formula C13H10ClNO4 B6391988 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid CAS No. 1262000-91-8

5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid

Cat. No.: B6391988
CAS No.: 1262000-91-8
M. Wt: 279.67 g/mol
InChI Key: XGZNRNRYIAVOCI-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid is an organic compound characterized by the presence of a chloro and methoxy substituent on a phenyl ring, which is attached to a hydroxynicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with suitable reagents to introduce the nicotinic acid moiety. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate redox homeostasis and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid is unique due to the combination of its chloro and methoxy substituents on the phenyl ring and the presence of the hydroxynicotinic acid moiety

Properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-19-11-3-2-7(5-10(11)14)8-4-9(13(17)18)12(16)15-6-8/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZNRNRYIAVOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687933
Record name 5-(3-Chloro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-91-8
Record name 5-(3-Chloro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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